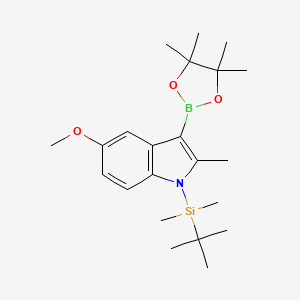1-(tert-Butyldimethylsilyl)-5-methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
CAS No.:
Cat. No.: VC17910433
Molecular Formula: C22H36BNO3Si
Molecular Weight: 401.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C22H36BNO3Si |
|---|---|
| Molecular Weight | 401.4 g/mol |
| IUPAC Name | tert-butyl-[5-methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]-dimethylsilane |
| Standard InChI | InChI=1S/C22H36BNO3Si/c1-15-19(23-26-21(5,6)22(7,8)27-23)17-14-16(25-9)12-13-18(17)24(15)28(10,11)20(2,3)4/h12-14H,1-11H3 |
| Standard InChI Key | AXRIXTCAOIKONW-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(N(C3=C2C=C(C=C3)OC)[Si](C)(C)C(C)(C)C)C |
Introduction
Overview
1-(tert-Butyldimethylsilyl)-5-methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS: 2304635-02-5) is a structurally complex indole derivative featuring a tert-butyldimethylsilyl (TBS) protecting group, a methoxy substituent, a methyl group, and a boronic ester moiety. Its molecular formula is , with a molecular weight of 401.42 g/mol . This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatility in cross-coupling reactions and potential biological activities .
Structural and Physicochemical Properties
Molecular Architecture
The compound’s indole core is substituted at three positions:
-
N1: Protected by a TBS group, enhancing stability and modulating solubility.
-
C2: Methyl group, influencing electronic and steric properties.
-
C3: Boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), enabling Suzuki-Miyaura cross-coupling reactions .
-
C5: Methoxy group, contributing to electron-rich aromatic systems .
Key Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 401.42 g/mol | |
| IUPAC Name | tert-butyl-dimethyl-[5-methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]silane | |
| SMILES | CB1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C(C=CC=C23)OC)Si(C)C(C)(C)C |
Synthesis and Reactivity
Synthetic Routes
The compound is typically synthesized via multi-step protocols:
-
Indole Functionalization:
-
Optimization Challenges:
Key Reactions
-
Suzuki-Miyaura Cross-Coupling:
-
1,2-Metallate Rearrangements:
-
Desilylation:
-
The TBS group is removed using tetra-n-butylammonium fluoride (TBAF), enabling further functionalization at N1.
-
Applications in Medicinal Chemistry
Biological Activities
Indole derivatives are renowned for diverse bioactivities:
-
Anticancer: Boron-containing indoles inhibit kinases and tubulin polymerization .
-
Antimicrobial: Methoxy and methyl substituents enhance interactions with bacterial enzymes .
-
Neuroprotective: Structural analogs modulate serotonin receptors, relevant in neurological disorders .
Case Study: Analog Synthesis
A 2023 study demonstrated the use of this compound in synthesizing C2,C3-diarylated indoles via transition metal-free 1,2-metalate rearrangement . The method achieved gram-scale production of bioactive molecules, highlighting operational simplicity and scalability .
| Precaution | Recommendation |
|---|---|
| Personal Protective Equipment (PPE) | Gloves, lab coat, eye protection |
| Storage | Desiccator at 2–8°C under argon |
| Disposal | Incineration or specialized waste systems |
Comparative Analysis with Analogues
| Compound | Structural Features | Key Differences |
|---|---|---|
| 1-(TBS)-3-boronoindole | Lacks C2 methyl and C5 methoxy | Lower steric hindrance |
| 5-Methoxyindole-3-boronic acid | No TBS or methyl groups | Higher polarity, reduced stability |
| 2-Methyl-3-borylated indoles | Lacks TBS and methoxy | Simplified synthesis, fewer applications |
Future Directions
-
Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral indole boronic esters .
-
Proteolysis-Targeting Chimeras (PROTACs): Exploiting boron’s affinity for proteasomal enzymes for targeted protein degradation .
-
Materials Science: Incorporating boronated indoles into organic semiconductors for optoelectronic devices.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume